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Compound of Interest

Compound Name: Bis(trichloromethyl) disulfide

Cat. No.: B083979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
methodologies relevant to the investigation of bis(trichloromethyl) disulfide (C2ClsS2). Given
the limited availability of public domain spectroscopic data for this specific compound, this
document synthesizes information from established analytical principles and data from

analogous organosulfur and organohalogen compounds to present a foundational framework
for its analysis.

Physicochemical Properties

Bis(trichloromethyl) disulfide is a halogenated organosulfur compound. Its basic chemical
and physical properties, computed and compiled from various chemical databases, are
essential for developing appropriate analytical methods.[1][2][3]
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Property Value Source
Molecular Formula C2Cl6S2 [1112]
Molecular Weight 300.9 g/mol [1]
CAS Number 15110-08-4 [1]
trichloro-
IUPAC Name (trichloromethyldisulfanyl)meth  [1]
ane
Synonyms Disulfide, bis(trichloromethyl) [1]
Computed XLogP3 4.8 [1]

Spectroscopic Characterization (Predicted)

Direct experimental spectra for bis(trichloromethyl) disulfide are not widely published.
However, based on its molecular structure, its expected spectroscopic characteristics can be
predicted.
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Technique

Expected Characteristics

13C NMR Spectroscopy

A single resonance is expected due to the
molecule's symmetry (CIzC-S-S-CCls). The
chemical shift for the -CCls carbon is predicted
to be in the range of 95-110 ppm. This
significant downfield shift is attributed to the
strong deshielding effect of three
electronegative chlorine atoms and the adjacent
sulfur atom.[4][5][6]

Infrared (IR) Spectroscopy

C-Cl Stretch: Strong, characteristic absorptions
are expected in the 650-850 cm~1 region. The
intensity and number of bands will depend on
the rotational isomers present. S-S Stretch: A
weak absorption is anticipated in the 400-550
cm~* region. This bond vibration typically results

in a weak signal in IR spectroscopy.[7]

Mass Spectrometry (EI)

The mass spectrum is expected to show a
complex molecular ion [M]* peak cluster around
m/z 298-306, reflecting the isotopic distribution
of its six chlorine atoms (3*Cl and 3’Cl). Key
fragmentation pathways would likely involve the
cleavage of the S-S bond and C-S bonds,
yielding characteristic fragment ions such as
[CCIsS]* (m/z ~150) and [CCIs]* (m/z ~117),
both of which would also exhibit distinct chlorine

isotopic patterns.[8][9]

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable technique

for the separation and identification of volatile compounds like bis(trichloromethyl) disulfide.

The following is a representative protocol based on established methods for analyzing volatile

organosulfur and organochlorine compounds.[10][11][12]

Representative Experimental Protocol: GC-MS Analysis
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o Sample Preparation (Solution in Organic Solvent):

o

Accurately weigh approximately 10 mg of the sample material.

Dissolve the sample in 10 mL of a high-purity volatile solvent such as hexane or
dichloromethane.

Vortex the solution for 30 seconds to ensure complete dissolution.

Perform serial dilutions as necessary to bring the concentration into the linear range of the
instrument (e.g., 1-100 pug/mL).

Transfer the final solution to a 2 mL autosampler vial for analysis.

¢ Instrumentation and Conditions:

Gas Chromatograph: Agilent 8890 GC system or equivalent.

Mass Spectrometer: Agilent 5977B MS or equivalent.

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid detector
saturation.

Injection Volume: 1 pL.

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25
mm, 0.25 pum film thickness) or equivalent, is recommended for its robustness and
inertness.

Oven Temperature Program:

= [nitial temperature: 60 °C, hold for 2 minutes.

= Ramp: Increase temperature at 10 °C/min to 280 °C.
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= Final hold: Hold at 280 °C for 5 minutes.

o MS Transfer Line Temperature: 280 °C.
o lon Source Temperature: 230 °C.
o lonization Mode: Electron lonization (EIl) at 70 eV.

o Acquisition Mode: Full Scan.

[¢]

Scan Range: m/z 40-450.

o Data Analysis:
o Identify the peak corresponding to bis(trichloromethyl) disulfide by its retention time.

o Confirm identity by comparing the acquired mass spectrum with the predicted
fragmentation pattern, paying close attention to the characteristic isotopic cluster of the
molecular ion and key fragments.

o Quantification can be performed using an external or internal standard method by
integrating the peak area of a characteristic ion (e.g., from the [CCls]* fragment at m/z
117).

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the analytical
workflow and the chemical synthesis context for bis(trichloromethyl) disulfide.
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Caption: General analytical workflow for the GC-MS analysis of bis(trichloromethyl)
disulfide.
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Caption: Likely synthesis pathway from its precursor, trichloromethanesulfenyl chloride.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bis(trichloromethyl) Disulfide Systems: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b083979#spectroscopic-and-
analytical-investigation-of-bis-trichloromethyl-disulfide-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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